tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2-methyl-3-pyridinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-methylpyridin-3-yl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
VDBQKNRKFVUUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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